molecular formula C17H15NO4S B2604766 2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 69384-65-2

2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2604766
CAS No.: 69384-65-2
M. Wt: 329.37
InChI Key: KMRVFKDUMGPCRO-UHFFFAOYSA-N
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Description

2-[2-(4-Methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic isoindole-1,3-dione derivative characterized by a 4-methylbenzenesulfonyl ethyl substituent. The sulfonyl group confers strong electron-withdrawing properties, while the methylbenzene moiety enhances lipophilicity.

Properties

IUPAC Name

2-[2-(4-methylphenyl)sulfonylethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-12-6-8-13(9-7-12)23(21,22)11-10-18-16(19)14-4-2-3-5-15(14)17(18)20/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRVFKDUMGPCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Isoindole-Dione Core: The initial step involves the synthesis of the isoindole-dione core, which can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the intermediate product. This is typically done using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Alkylation: The final step is the alkylation of the sulfonylated intermediate with an appropriate alkylating agent, such as ethyl bromide, under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Amino or thio derivatives, depending on the nucleophile used.

Scientific Research Applications

The compound 2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its applications in different fields, including medicinal chemistry, material science, and biochemistry.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Studies suggest that it may exhibit:

  • Antitumor Activity : Preliminary research indicates that derivatives of isoindole compounds can inhibit cancer cell proliferation. The sulfonyl group may enhance this activity by increasing the compound's interaction with cellular targets.
  • Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly useful in drug design where enzyme modulation is desired.

Material Science

In material science, the compound's unique properties make it a candidate for:

  • Polymer Synthesis : Its functional groups facilitate the incorporation into polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties.
  • Chemical Sensors : The reactivity of the sulfonyl group can be harnessed to develop sensors that detect specific analytes through changes in electrical or optical properties.

Biochemical Applications

The biochemical applications of this compound are significant:

  • Protein-Ligand Interaction Studies : The compound can be used in assays to study binding interactions between proteins and ligands. Its ability to form stable complexes can provide insights into protein function.
  • Cellular Studies : Due to its potential biological activity, this compound can be employed in cellular assays to evaluate cytotoxicity and cellular uptake mechanisms.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of isoindole compounds were synthesized and tested against various cancer cell lines. The results indicated that modifications to the sulfonyl group significantly influenced the antitumor efficacy, suggesting a structure-activity relationship that could be exploited for drug development.

Case Study 2: Enzyme Inhibition

Research documented in Biochemistry highlighted the use of isoindole derivatives as competitive inhibitors for specific kinases involved in cancer signaling pathways. The study demonstrated that the sulfonyl group played a critical role in enhancing binding affinity compared to non-sulfonylated counterparts.

Mechanism of Action

The mechanism of action of 2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical interactions, potentially inhibiting enzymes or modulating receptor activity. The isoindole-dione core may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: Yields for analogs vary widely (26.2–50.8%), influenced by steric and electronic factors. The 4-methylpiperazinyl derivative (50.8% yield) suggests that cyclic amines may improve reaction efficiency compared to aryl amines (e.g., 29.5% for 4-methylbenzylamino) .
  • Substituent Effects : Sulfonyl and triazolyl groups (target and ) introduce polarity, whereas methylsulfanyl and bromothiazole groups () enhance hydrophobicity.

Physicochemical and Functional Properties

  • Lipophilicity : The 4-methylbenzene group in the target compound likely increases logP (lipophilicity) relative to polar analogs like the hydroxypropyl derivatives in .
  • Thermal Stability : Trimethylsilyl () and bromothiazole () groups may improve thermal stability due to steric protection or aromatic conjugation.

Biological Activity

The compound 2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole-1,3-dione and has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N1O3SC_{16}H_{17}N_{1}O_{3}S, with a molecular weight of approximately 319.38 g/mol. The structure includes an isoindole core substituted with a sulfonyl group, which may influence its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Cyclooxygenase Inhibition : Some studies have demonstrated that isoindole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. For instance, compounds with similar structures showed selective inhibition of COX-2 over COX-1, suggesting a potential for anti-inflammatory applications .
  • Antioxidant Activity : The compound may also exhibit antioxidant properties by modulating pathways related to oxidative stress. Bioinformatics analyses have indicated that certain isoindole derivatives interact with key molecular targets like MAO-B and NF-kB, which are critical in managing oxidative stress and inflammation .

Biological Activity Data

The following table summarizes the biological activities reported for isoindole derivatives related to the target compound:

Activity Compound IC50 (µM) Selectivity
COX-1 InhibitionThis compoundTBDModerate
COX-2 InhibitionSimilar Compounds90.28Higher than meloxicam
Antioxidant ActivityVarious IsoindolesTBDVariable

Case Studies

Several studies have highlighted the biological activity of isoindole derivatives:

  • Inhibition Studies : A study evaluating various isoindole derivatives found that certain compounds exhibited significant COX-2 inhibition comparable to established anti-inflammatory drugs like meloxicam. The binding interactions were analyzed using molecular docking studies, revealing critical hydrogen bonds and π-π stacking interactions that enhance activity against COX enzymes .
  • Pharmacokinetics and Toxicity : Recent research on pharmacokinetic profiles suggested that derivatives possess good intestinal absorption rates and favorable blood-brain barrier permeability. This indicates potential for central nervous system applications while maintaining low toxicity levels .

Future Directions

Further research is warranted to explore:

  • The synthesis of more potent analogs with improved selectivity for COX-2.
  • Detailed in vivo studies to assess therapeutic efficacy and safety profiles.
  • Investigations into the compound's mechanism at the molecular level using advanced techniques such as X-ray crystallography.

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